3-(Aminomethyl)-1H-indole-4-carbonitrile
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Overview
Description
3-(Aminomethyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-(Aminomethyl)indole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of appropriate solvents, catalysts, and reaction temperatures. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1H-indole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(Aminomethyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)indole: Lacks the carbonitrile group.
4-Cyanoindole: Lacks the aminomethyl group.
3-(Aminomethyl)-1H-indole-2-carbonitrile: Has the carbonitrile group at the 2-position instead of the 4-position.
Uniqueness
3-(Aminomethyl)-1H-indole-4-carbonitrile is unique due to the presence of both the aminomethyl and carbonitrile groups at specific positions on the indole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
153310-49-7 |
---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H,5,12H2 |
InChI Key |
YDPDHDYPGKBPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CN)C#N |
Origin of Product |
United States |
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